Barium phosphate

Beschreibung

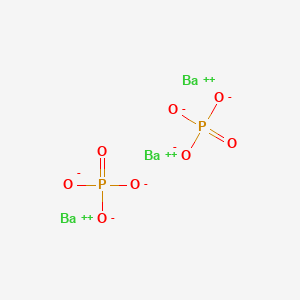

Structure

2D Structure

Eigenschaften

CAS-Nummer |

13847-18-2 |

|---|---|

Molekularformel |

BaH3O4P |

Molekulargewicht |

235.32 g/mol |

IUPAC-Name |

barium(2+);diphosphate |

InChI |

InChI=1S/Ba.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI-Schlüssel |

OCAYIKGFPQXMPN-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |

Kanonische SMILES |

OP(=O)(O)O.[Ba] |

Andere CAS-Nummern |

13517-08-3 13847-18-2 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

13466-20-1 10048-98-3 13517-08-3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Barium Phosphate Compounds

Wet-Chemical Precipitation Techniques

Wet-chemical precipitation is a common and straightforward method for producing barium phosphate (B84403). researchgate.net This technique generally involves the reaction of a soluble barium salt with a soluble phosphate source in an aqueous solution, leading to the formation of insoluble barium phosphate which then precipitates out of the solution. extramarks.com

Controlled pH Precipitation for this compound Formation

The pH of the reaction medium is a critical parameter in the precipitation of this compound, influencing the phase and morphology of the final product. For instance, precipitating at a pH between 5 and 7 can yield plate-like crystals of barium hydrogen phosphate (BaHPO₄). Conversely, a higher pH of 13 is conducive to the formation of the rhombohedral Ba₃(PO₄)₂ phase. researchgate.net The control of pH is essential as it dictates the speciation of phosphate ions in the solution, which in turn affects the nucleation and growth of the this compound crystals. doe.gov

In a typical laboratory synthesis, barium hydroxide (B78521) octahydrate can be dissolved in water and reacted with phosphoric acid at a controlled temperature, such as 68°C, to ensure a complete reaction and formation of the desired this compound product. The reaction between barium chloride and ammonium (B1175870) phosphate is another example where pH control is vital for producing Ba₃(PO₄)₂ with high purity.

Table 1: Effect of pH on this compound Phase and Morphology

| pH | Resulting this compound Phase | Crystal Morphology |

|---|---|---|

| 5-7 | Barium Hydrogen Phosphate (BaHPO₄) | Plate-like |

| 13 | This compound (Ba₃(PO₄)₂) | Rhombohedral |

Continuous Precipitation Processes for this compound Microcrystals

Continuous precipitation methods offer precise control over the size and morphology of the resulting microcrystals by maintaining constant reaction conditions. patsnap.com In this process, solutions of a barium salt and a phosphate source are continuously fed into a reaction vessel at controlled flow rates and stirring speeds. google.comgoogle.com The pH of the precipitating suspension is a key parameter that is carefully controlled, typically within a range of 1 to 9, to achieve the desired product characteristics. google.comgoogle.com This technique allows for the production of microcrystalline this compound with a narrow particle size distribution. google.com

Acid-Base Neutralization Approaches in this compound Synthesis

Acid-base neutralization is a fundamental reaction used to synthesize this compound. brainly.com This method involves reacting an acid, such as phosphoric acid (H₃PO₄), with a base, like barium hydroxide (Ba(OH)₂), to produce a salt (this compound) and water. brainly.comatamanchemicals.comatlanticoer-relatlantique.ca The general balanced chemical equation for this reaction is:

3Ba(OH)₂(aq) + 2H₃PO₄(aq) → Ba₃(PO₄)₂(s) + 6H₂O(l). brainly.com

This double displacement reaction results in the formation of a sparingly soluble this compound precipitate. The reaction is typically carried out in an aqueous solution, and the resulting precipitate can be isolated by filtration. prepchem.com

Sol-Gel Synthesis Routes for this compound

The sol-gel method is a versatile technique for producing high-purity this compound with enhanced properties, such as improved photocatalytic activity. This process involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a "gel" (a solid network enclosing the liquid).

A typical sol-gel synthesis of this compound involves dissolving barium nitrate (B79036) (Ba(NO₃)₂) and ammonium dihydrogen phosphate (NH₄H₂PO₄) in a specific molar ratio. The pH is then adjusted, often using ammonia, to form a transparent sol. This sol is aged at a controlled temperature, for instance, 60°C for 24 hours, to form a gel. The final step is calcination of the gel at a high temperature, such as 600°C, to obtain the crystalline this compound powder. This method can produce mesoporous structures with a high surface area, which is beneficial for applications like photocatalysis. Studies have shown that this compound synthesized via the sol-gel method can exhibit higher efficiency in degrading organic pollutants compared to that produced by hydrothermal methods. nih.gov

Hydrothermal and Solvothermal Methods for this compound Nanostructures

Hydrothermal and solvothermal methods are effective for synthesizing crystalline this compound nanostructures with controlled morphology and particle size. researchgate.net These techniques involve chemical reactions in a sealed vessel, called an autoclave, at elevated temperatures and pressures. nih.gov

Hydrothermal synthesis utilizes water as the solvent. nih.gov It allows for the rapid synthesis of well-crystallized nanoparticles due to the unique properties of water at high temperatures and pressures, which enhance the solubility of reactants and accelerate reaction rates. nih.gov This method has been successfully used to produce this compound nanostructures for various applications, including as contrast agents in medical imaging. researchgate.net

Solvothermal synthesis is a variation where an organic solvent is used instead of water. nih.gov This allows for even higher reaction temperatures and pressures, which can lead to faster reaction rates and the formation of unique nanostructures. nih.gov However, controlling the morphology and structure of the resulting nanoparticles can be challenging due to the many variables involved, including the type of solvent, temperature, and pressure. nih.gov

Table 2: Comparison of Hydrothermal and Solvothermal Synthesis

| Feature | Hydrothermal Synthesis | Solvothermal Synthesis |

|---|---|---|

| Solvent | Water | Organic Solvent |

| Temperature | High | Generally Higher than Hydrothermal |

| Pressure | High | Generally Higher than Hydrothermal |

| Advantages | Rapid synthesis, high crystallinity | Faster reaction rates, unique nanostructures |

| Challenges | - | Difficult to control morphology and structure |

Biosynthesis and Enzyme-Mediated Precipitation of this compound

Biosynthesis and enzyme-mediated precipitation represent green and innovative approaches to synthesizing this compound. These methods utilize biological systems, such as microorganisms or enzymes, to control the formation of mineral phases. patsnap.comnih.gov

Biosynthesis often involves using microorganisms like Bacillus subtilis. These bacteria can induce the precipitation of this compound through their metabolic activities. chalcogen.ro The resulting nanoparticles can have unique morphologies, such as irregular flakes, with sizes ranging from 20-100 nm. patsnap.comchalcogen.ro The organic matrix provided by the bacteria plays a crucial role in directing the nucleation and growth of the crystals. chalcogen.ro

Enzyme-mediated precipitation utilizes specific enzymes, such as acid phosphatases, to catalyze the formation of phosphate minerals. nih.gov These enzymes liberate phosphate ions, which then react with barium ions to form this compound. nih.gov This process can be influenced by the presence of an organic matrix, which can affect the thermal stability of the resulting crystals. For example, barium hydrogen phosphate crystals produced via enzyme-mediated precipitation using Bacillus subtilis have been shown to have a lower decomposition temperature compared to their chemically synthesized counterparts. Enzyme-induced precipitation is being explored as an environmentally friendly method for applications like soil improvement. issmge.org

Solid-State Reaction Synthesis of this compound Materials

Solid-state reaction is a conventional and widely used method for preparing this compound materials. rhhz.netresearchgate.net This technique involves the high-temperature reaction of solid precursors to form the desired product. Typically, a physical mixture of thermally unstable barium and phosphorus compounds, such as barium carbonate (BaCO₃) and diammonium hydrogen phosphate ((NH₄)₂HPO₄), is heated in a furnace. google.com The reaction temperatures can range from 500 to 2000 °C in a controlled atmosphere, often a flow of air. google.com

One of the primary drawbacks of the solid-state method is the potential for poor particle distribution, the need for high sintering temperatures, and extended reaction times. rhhz.net Despite these challenges, it remains a valuable technique for producing certain crystalline phases of this compound. For instance, trivalent Eu³⁺ doped A₃(PO₄)₂ (where A = Ca, Sr, and Ba) phosphors have been successfully synthesized using the solid-state reaction technique. researchgate.net X-ray diffraction (XRD) analysis confirmed that Sr₃(PO₄)₂ and Ba₃(PO₄)₂ crystallize in a trigonal system. researchgate.net

Single Crystal Growth Techniques for this compound

The growth of single crystals of this compound is essential for fundamental studies of their physical properties and for certain applications. Various techniques have been developed to produce high-quality single crystals.

Room Temperature Solution Growth of this compound Crystals

Single crystals of this compound can be grown using a room temperature solution technique, also known as the gel technique. akjournals.com This method allows for the growth of orthorhombic single crystals. akjournals.comresearchgate.net The process involves preparing a gel, often a silica (B1680970) gel, which acts as a diffusion medium. For the growth of pure this compound crystals, a solution of sodium metasilicate (B1246114) pentahydrate is mixed with phosphoric acid to form a gel with a specific pH, typically around 6. researchgate.nettandfonline.com After the gel sets, an aqueous solution of a barium salt, such as barium chloride (BaCl₂), is carefully poured over it. akjournals.comresearchgate.nettandfonline.com The reaction between the diffusing ions leads to the formation of this compound crystals at the gel-solution interface. researchgate.nettandfonline.com Crystals typically appear within a week, with well-formed crystals developing over about four weeks. researchgate.nettandfonline.com Good quality crystals with sizes of 4–5 mm have been reported using this method. akjournals.comresearchgate.net

Gel Encapsulation Method in this compound Crystal Growth

The gel encapsulation technique is a specific application of the room temperature solution growth method. researchgate.net This method has been successfully used to grow both pure and doped single crystals of this compound, such as neodymium-doped this compound (NdBP). researchgate.net The single gel single tube (SGST) diffusion method is a common setup for this technique. researchgate.nettandfonline.com In this setup, a gel containing one of the reactants is formed in a test tube. youtube.com A second, neutral gel can be layered on top, followed by a solution of the second reactant. youtube.com The reactants diffuse through the gel, leading to a controlled reaction and crystal growth. youtube.com The gel medium plays a crucial role in controlling nucleation and the subsequent growth of the crystals. asianpubs.orgasianpubs.org The density and pH of the gel are critical parameters that influence the size and quality of the resulting crystals. youtube.comasianpubs.orgasianpubs.org

Direct Preparation Methods for Barium Dihydrogenomonophosphate Single Crystals

Single crystals of barium dihydrogenomonophosphate, Ba(H₂PO₄)₂, can be prepared by a direct method involving the reaction of barium carbonate (BaCO₃) with orthophosphoric acid (H₃PO₄). biointerfaceresearch.com In a typical procedure, dilute H₃PO₄ is slowly added to a stoichiometric amount of BaCO₃. biointerfaceresearch.com The resulting solution is then allowed to evaporate slowly at room temperature. biointerfaceresearch.com This process yields clear, high-quality single crystals with a parallelepiped shape, suitable for X-ray diffraction studies. biointerfaceresearch.com This compound is known to exist in two forms: orthorhombic and triclinic. biointerfaceresearch.comresearchgate.net The triclinic form crystallizes in the P-1 space group. biointerfaceresearch.comresearchgate.net

Precursor Chemistry and Stoichiometric Control in this compound Synthesis

The selection of precursors and precise control over stoichiometry are fundamental to synthesizing this compound compounds with desired phases and properties. Various barium and phosphate sources are utilized depending on the chosen synthesis method.

Common barium precursors include barium nitrate (Ba(NO₃)₂), barium chloride (BaCl₂), barium hydroxide (Ba(OH)₂), and barium carbonate (BaCO₃). google.comresearchgate.net Phosphate precursors often include ammonium dihydrogen phosphate (NH₄H₂PO₄), diammonium hydrogen phosphate ((NH₄)₂HPO₄), phosphoric acid (H₃PO₄), and sodium metaphosphate. google.comresearchgate.netvedantu.com

Stoichiometric control is critical for obtaining the desired this compound phase, such as monobasic (Ba(H₂PO₄)₂), dibasic (BaHPO₄), or tribasic (Ba₃(PO₄)₂). For example, in the wet-chemical precipitation of Ba₃(PO₄)₂, a 3:2 molar ratio of barium to phosphate is required to balance the Ba²⁺ and PO₄³⁻ valencies. This can be achieved by reacting barium hydroxide octahydrate (Ba(OH)₂·8H₂O) with phosphoric acid (H₃PO₄) under controlled temperature conditions.

In the sol-gel synthesis, the molar ratio of the precursors is carefully controlled. For instance, dissolving barium nitrate and ammonium dihydrogen phosphate in a 3:2 molar ratio is a key step. Similarly, in the direct preparation of Ba(H₂PO₄)₂, stoichiometric amounts of barium carbonate and orthophosphoric acid are used. biointerfaceresearch.com The pH of the reaction medium is another crucial factor that influences the stoichiometry and phase of the final product. researchgate.netresearchgate.net For example, in the synthesis of Ba₃(PO₄)₂ hierarchical structures, an orthorhombic (BaHPO₄) phase is observed at pH 7, while a rhombohedral Ba₃(PO₄)₂ phase forms at pH 13. researchgate.net

Crystallographic Investigations of Barium Phosphate Phases

Polymorphic Forms and Phase Transitions in Barium Phosphate (B84403) Systems

Barium phosphates exhibit a rich polymorphism, existing in various crystal structures depending on the specific chemical composition (ortho-, meta-, or pyrophosphate) and external conditions such as temperature and pH. researchgate.netwalshmedicalmedia.com These different crystalline forms, or polymorphs, can undergo phase transitions, altering their structure and properties.

Barium orthophosphates are among the most studied in the family. The formation of specific phases is highly dependent on synthesis conditions. For instance, in aqueous solutions, the pH is a critical factor; an orthorhombic phase of barium hydrogen phosphate (BaHPO₄) tends to form at a pH of 7, while a rhombohedral phase of tribarium phosphate (Ba₃(PO₄)₂) forms at a more alkaline pH of 13. researchgate.netresearchgate.net

Trithis compound (Ba₃(PO₄)₂) is known to exist in at least two polymorphic forms. The low-temperature form possesses a rhombohedral crystal structure with the space group R-3m. materialsproject.orgakjournals.com This compound melts congruently at high temperatures, reported between 1605°C and 1620°C. akjournals.comresearchgate.net It undergoes a reversible polymorphic transformation at approximately 1360°C. akjournals.comresearchgate.net Although the high-temperature α-Ba₃(PO₄)₂ form is difficult to preserve at room temperature, its structure is thought to be of the glaserite-type. researchgate.net

Barium hydrogen phosphate (BaHPO₄) crystallizes in the orthorhombic system, with its structure refined in the Pbnm space group. researchgate.net The atomic arrangement consists of anionic linear chains running parallel to the a-axis, which are interconnected by hydrogen bonds. researchgate.net These chains are separated by Ba²⁺ cations. researchgate.net

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) |

|---|---|---|---|---|

| Trithis compound (low-temp) | Ba₃(PO₄)₂ | Trigonal (Rhombohedral) | R-3m | a = 5.63, c = 21.12 materialsproject.org |

| Barium hydrogen phosphate | BaHPO₄ | Orthorhombic | Pbnm | a = 4.609, b = 14.195, c = 17.214 researchgate.net |

Barium dihydrogenomonophosphate, Ba(H₂PO₄)₂, is known to exist in two distinct polymorphic forms: triclinic and orthorhombic. biointerfaceresearch.comresearchgate.netiucr.orgresearchgate.netiucr.org The triclinic form has been synthesized and characterized using single-crystal X-ray diffraction. biointerfaceresearch.comresearchgate.net It crystallizes in the centrosymmetric space group P-1. biointerfaceresearch.comiucr.org The structure consists of [H₂PO₄]⁻ anions forming layers, which are held together by the Ba²⁺ cations. biointerfaceresearch.com These two polymorphs are not structurally related to each other. biointerfaceresearch.comresearchgate.net Statistical comparisons of independent structural analyses have been performed for both the triclinic and orthorhombic forms to provide more accurate mean atomic coordinates. iucr.org

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | biointerfaceresearch.comresearchgate.net |

| Space Group | P-1 | biointerfaceresearch.comresearchgate.net |

| a (Å) | 6.9917(5) | biointerfaceresearch.comiucr.org |

| b (Å) | 7.1929(5) | biointerfaceresearch.comiucr.org |

| c (Å) | 7.9667(9) | biointerfaceresearch.comiucr.org |

| α (°) | 104.517(8) | biointerfaceresearch.comiucr.org |

| β (°) | 95.918(7) | biointerfaceresearch.comiucr.org |

| γ (°) | 109.459(6) | biointerfaceresearch.comiucr.org |

Barium metaphosphate can exist as long-chain polyphosphates with the general formula Ba(PO₃)₂ or as cyclic metaphosphates. attelements.comwikipedia.org A well-characterized hydrated cyclic form is barium cyclotetraphosphate hydrate, Ba₂(P₄O₁₂)·3.5H₂O. researchgate.netd-nb.inforesearchgate.net This compound was synthesized from an aqueous solution and its structure was solved via single-crystal X-ray diffraction. d-nb.inforesearchgate.net It crystallizes in the monoclinic space group C2/c. d-nb.info The structure features non-condensed cyclotetraphosphate anions, (P₄O₁₂)⁴⁻, which coordinate the barium ions. d-nb.info These barium ions form a distorted hexagonal diamond-like substructure. d-nb.info

| Compound | Formula | Crystal System | Space Group | Lattice Parameters |

|---|---|---|---|---|

| Barium cyclotetraphosphate hydrate | Ba₂(P₄O₁₂)·3.5H₂O | Monoclinic | C2/c | a = 7.773(2) Å, b = 12.976(2) Å, c = 13.461(3) Å, β = 95.38(2)° d-nb.info |

In addition to single-cation phosphates, barium can also form complex mixed-metal phosphate phases. An example is the compound Ca₆BaP₄O₁₇, which was identified in the CaO–BaO–P₂O₅ phase diagram. researchgate.net Its crystal structure was solved from high-resolution synchrotron X-ray powder diffraction data. researchgate.netresearchgate.net The existence of such mixed-metal phases highlights the versatility of phosphate chemistry to accommodate different cations within a single crystal lattice, leading to materials with potentially novel properties. researchgate.net

Metaphosphate and Cyclotetraphosphate Structures (e.g., Ba(PO₃)₄, Ba₂(P₄O₁₂)·3.5H₂O)

Structural Refinement and Atomic Coordination Environments in Barium Phosphates

Structural refinement provides a detailed picture of the bonding environment within the crystal lattice. This includes the coordination number (the number of nearest neighbors) and the geometry of the coordination polyhedra for each atom. In barium phosphates, the large Ba²⁺ cation is typically surrounded by a high number of oxygen atoms.

The coordination environment of the barium cation varies significantly across different phosphate structures.

In Ba₃(PO₄)₂ , with a rhombohedral structure, there are two distinct Ba²⁺ sites. One site is bonded to ten oxygen atoms in a 10-coordinate geometry. materialsproject.org The second site is 12-coordinate, forming a distorted BaO₁₂ cuboctahedron. materialsproject.org

In triclinic Ba(H₂PO₄)₂ , the barium atom is surrounded by nine oxygen atoms, forming a nine-coordinate polyhedron. biointerfaceresearch.comresearchgate.net

In Ba(VOPO₄)₂·4H₂O , a related lamellar phosphate, the Ba²⁺ cations are located in the interlayer space and are surrounded by 12 oxygen atoms. acs.org

In Ba(UO₂)F(PO₄) , the Ba²⁺ ions are nine-coordinate, bonding to eight oxygen atoms and one fluorine atom. acs.org In a more complex uranyl phosphate, Ba₃(UO₂)₂(HPO₄)₂(PO₄)₂, two unique Ba atoms are found, both having 10-coordinate environments. acs.org

In Ba₃Bi₂(PO₄)₄ , the barium atoms occupy two different sites, both having eightfold coordination with oxygen.

This variability in coordination, ranging from 8 to 12, is a key feature of barium's crystal chemistry and influences the stability and properties of the resulting phosphate materials.

| Compound | Ba²⁺ Coordination Number | Reference |

|---|---|---|

| Ba₃(PO₄)₂ | 10 and 12 | materialsproject.org |

| Ba(H₂PO₄)₂ (triclinic) | 9 | biointerfaceresearch.comresearchgate.net |

| Ba₃Bi₂(PO₄)₄ | 8 | |

| Ba(UO₂)F(PO₄) | 9 | acs.org |

| Ba₃(UO₂)₂(HPO₄)₂(PO₄)₂ | 10 | acs.org |

| Ba(VOPO₄)₂·4H₂O | 12 | acs.org |

Defect Chemistry and Non-Stoichiometry in this compound Crystal Lattices

Non-stoichiometric compounds are solid inorganic materials whose elemental composition cannot be represented by a ratio of small integers. wikipedia.org This phenomenon arises from crystallographic defects, such as missing atoms (vacancies) or the substitution of atoms in the lattice. wikipedia.org The crystal lattice of this compound is susceptible to such defects, leading to non-stoichiometric phases with modified properties.

A prominent example of non-stoichiometry is found in mixed-crystal systems. In (Pb₁₋ₓBaₓ)₃(PO₄)₂, the substitution of lead ions (Pb²⁺) with barium ions (Ba²⁺) creates a solid solution. arizona.edu This substitution introduces local strain and alters the ferroelastic phase transition behavior of the material. Pure this compound does not undergo a ferroelastic transformation, but its introduction into the lead phosphate lattice systematically changes the critical temperature of the transition. arizona.edu These Ba-diluted mixed crystals demonstrate how the introduction of a foreign, yet chemically similar, ion can create a non-stoichiometric compound with tunable physical properties. arizona.edu

The formation of non-stoichiometric apatite has also been observed in systems involving this compound. matec-conferences.org The apatite lattice is known for its ability to accommodate a wide variety of ionic substitutions at its cation and anion sites. In certain reaction conditions, non-stoichiometric apatite can form with minimal substitution in the lattice. matec-conferences.org Furthermore, the simultaneous presence of Ca²⁺ and Ba²⁺ can lead to the formation of insoluble calcium phosphates that incorporate barium ions into their crystalline lattice, another instance of defect-induced non-stoichiometry. matec-conferences.org

Doping is a deliberate method to introduce defects and create non-stoichiometric materials. The synthesis of cadmium-doped this compound crystals has been shown to induce a diffuse phase transition and relaxor behavior, where the dielectric properties become tunable based on the dopant concentration. patsnap.com Similarly, doping with zirconium can be used to control the emission intensity and thermal stability of this compound-based phosphors. patsnap.com These examples highlight that introducing defects, whether through substitution in mixed crystals or intentional doping, is a key strategy for modifying the structural and functional properties of this compound materials.

Advanced Spectroscopic and Diffractional Characterization Techniques

X-ray Diffraction (XRD) Analysis of Barium Phosphates

X-ray diffraction is an indispensable, non-destructive technique for probing the crystalline structure of materials. slideshare.net By analyzing the patterns of diffracted X-rays, researchers can determine the arrangement of atoms within a crystal lattice, identify unknown crystalline phases, and assess the purity of a sample. slideshare.netncl.ac.uk

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline solids. This technique has been successfully applied to various barium phosphate (B84403) compounds, revealing their specific crystal systems and unit cell parameters.

For instance, single crystals of barium dihydrogenomonophosphate, Ba(H₂PO₄)₂, have been prepared and analyzed, showing that the compound can exist in multiple forms. biointerfaceresearch.com One study identified a triclinic form crystallizing in the P-1 space group. biointerfaceresearch.com The precise lattice parameters were determined through SC-XRD, providing a detailed model of its crystal structure. biointerfaceresearch.com Similarly, research on pure and cadmium-doped barium phosphate crystals grown via a solution technique established that they belong to the orthorhombic system. tandfonline.comresearchgate.net Another compound, barium monofluorophosphate (BaPO₃F), was found to crystallize in two different symmetries depending on the preparation method; a polycrystalline form exhibited orthorhombic symmetry, while single crystals showed a monoclinic (P2₁/c) structure. rsc.org

The data obtained from SC-XRD is crucial for understanding the fundamental structure-property relationships in these materials.

Table 1: Crystallographic Data for Select this compound Compounds from Single Crystal XRD

| Compound | Formula | Crystal System | Space Group | Lattice Parameters |

|---|---|---|---|---|

| Barium Dihydrogenomonophosphate | Ba(H₂PO₄)₂ | Triclinic | P-1 | a = 6.9917(5) Å, b = 7.1929(5) Å, c = 7.9667(9) Å, α = 104.517(8)°, β = 95.918(7)°, γ = 109.459(6)° biointerfaceresearch.com |

| Barium Monofluorophosphate | BaPO₃F | Monoclinic | P2₁/c | a = 11.3105(7) Å, b = 8.6934(5) Å, c = 9.2231(4) Å, β = 127.819(3)° rsc.org |

Note: This table presents data as reported in the cited literature.

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of polycrystalline materials. slideshare.net Its primary applications for barium phosphates include the identification of crystalline phases present in a bulk sample and the assessment of phase purity. ncl.ac.uk

The method works by comparing the experimental diffraction pattern of a sample to a database of known patterns. ccp14.ac.uk For newly synthesized materials, the experimental pattern can be compared to a pattern simulated from single-crystal XRD data to confirm that the bulk material is the same as the single crystal studied. ncl.ac.uk This comparison is critical for ensuring that the properties measured on the bulk sample can be accurately correlated with its crystal structure. ncl.ac.uk For example, in the synthesis of apatite-type barium phosphates, PXRD is used to confirm the formation of the desired apatite phase and to identify any secondary phases, such as Ba₃(PO₄)₂ or CoO, that may be present as admixtures. rsc.orgrsc.org

A more quantitative assessment of phase purity can be achieved through whole pattern fitting methods, such as LeBail or Rietveld analysis. ncl.ac.uk A LeBail fit, for instance, can be used to refine unit cell parameters and confirm the correctness of the phase assignment, thereby providing a good measure of the sample's phase purity. ncl.ac.uk

For more complex structural analyses or for studies requiring high resolution and intensity, synchrotron X-ray diffraction is employed. Synchrotron sources produce X-ray beams that are many orders of magnitude brighter than those from conventional laboratory sources, enabling detailed investigations that would otherwise be impossible. acs.orgaps.org

This high-intensity radiation is particularly useful for Rietveld refinement of complex crystal structures from powder data. rsc.org In a study of cobalt-containing this compound apatite, synchrotron powder XRD data was used to perform a detailed Rietveld refinement, confirming the apatite structure (space group P6₃/m) and determining the precise location of cobalt atoms within the structure's channels. rsc.orgrsc.org In-situ high-temperature synchrotron experiments have also been combined with laboratory PXRD to study the formation and decomposition of various binary barium compounds, leading to the discovery of new phases. researchgate.net

Powder X-ray Diffraction for this compound Phase Identification and Purity Assessment

Vibrational Spectroscopy of this compound Systems

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the molecular vibrations within a material. nih.govmdpi.com They provide information about the chemical bonds and functional groups present, offering insights that are complementary to the structural information obtained from XRD. researchgate.net

FTIR spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their chemical bonds. nih.gov The resulting spectrum acts as a "molecular fingerprint," allowing for the identification of functional groups within the sample. nih.govmdpi.comchemrxiv.org

In the study of barium phosphates, FTIR is essential for identifying the various phosphate and other functional groups present. akjournals.com For example, the analysis of barium dihydrogenomonophosphate, Ba(H₂PO₄)₂, uses FTIR to assign observed absorption bands to the vibrational modes of the H₂PO₄⁻ anion. biointerfaceresearch.com The presence of different phosphate species, such as orthophosphate (PO₄³⁻), pyrophosphate (P₂O₇⁴⁻), or metaphosphate (PO₃⁻) groups in various this compound compounds and glasses can be distinguished by their characteristic vibrational frequencies. aip.org The technique is also used to confirm the presence of specific groups in doped or modified barium phosphates, such as hydroxyl (OH⁻) groups in apatite structures. rsc.org

Table 2: General FTIR Absorption Regions for Phosphate Groups

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| PO₄ tetrahedron | 900 - 1100 | P-O stretching vibrations |

| P-O-P bridges | ~700 - 950 | Asymmetric stretching |

Note: Specific band positions can vary significantly depending on the crystal structure and local chemical environment.

Raman spectroscopy is another form of vibrational spectroscopy that measures the inelastic scattering of monochromatic light. It provides information on vibrational modes and is highly sensitive to the framework structure of materials, making it particularly useful for studying both crystalline and amorphous (glassy) systems.

In crystalline barium phosphates like Ba(H₂PO₄)₂, Raman spectroscopy provides data complementary to FTIR, with the observed bands being assigned based on group theory analysis for the specific crystal symmetry. biointerfaceresearch.com

The technique is especially powerful for characterizing the structure of this compound glasses. researchgate.netdntb.gov.ua The structure of phosphate glasses is often described using Qⁿ notation, where 'n' represents the number of bridging oxygen atoms connecting a PO₄ tetrahedron to neighboring tetrahedra. Raman spectra of this compound glasses with varying BaO content show characteristic bands that can be assigned to different Qⁿ units (e.g., Q², Q¹, Q⁰), revealing how the phosphate network structure changes with composition. aip.orginternationaljournalssrg.org For example, studies on xBaO·(1-x)P₂O₅ glasses have used Raman spectroscopy to identify the relative abundances of different phosphate structural units as the barium oxide content is varied. researchgate.netdntb.gov.ua

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment in materials. In the context of this compound, solid-state NMR is particularly valuable for understanding the structure of amorphous and glassy phases.

Solid-State Magic Angle Spinning (MAS) NMR spectroscopy is a key analytical method for determining the short-range order and network structure in phosphate-based glasses. mdpi.comresearchgate.net By analyzing the NMR spectra of specific nuclei, such as ³¹P and ²⁷Al (in aluminophosphate glasses), detailed information about the local coordination and connectivity of atoms can be obtained. mdpi.comnih.gov

For this compound glasses, ³¹P MAS-NMR is instrumental in identifying and quantifying the different phosphate tetrahedral units, known as Qⁿ species, where 'n' represents the number of bridging oxygen atoms connecting to other phosphate or network-forming tetrahedra. The chemical shifts in ³¹P MAS-NMR spectra are sensitive to the type of Qⁿ species present:

Q³ species: Found in branching points of the phosphate network, typically resonating at chemical shifts around -38 ppm.

Q² species: Represent middle groups in phosphate chains (metaphosphates) and show isotropic chemical shifts at approximately -27 ppm.

Q¹ species: Correspond to end groups in phosphate chains (pyrophosphates) and appear at chemical shifts of about -10 ppm.

Q⁰ species: Isolated orthophosphate units, which are indicated by peaks near 0 ppm. nih.gov

In more complex systems, such as barium-containing alumino-silicate glasses, multinuclear MAS-NMR (²⁹Si, ²⁷Al, ³¹P) is employed. researchgate.net For instance, in one study, ³¹P MAS-NMR indicated that phosphorus was primarily in a Q¹ pyrophosphate environment. researchgate.net Furthermore, ²⁷Al MAS-NMR can distinguish between aluminum ions in four-fold (Al(IV)), five-fold (Al(V)), and six-fold (Al(VI)) coordination with oxygen, revealing how modifier ions like barium influence the incorporation of aluminum into the phosphate network. nih.govresearchgate.net The presence of dominant Al(OP)₄ moieties often correlates with the formation of orthophosphate species in the glass. nih.gov

Table 1: Representative ³¹P MAS-NMR Data for this compound Glasses

| Qⁿ Species | Description | Typical Isotropic Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Q³ | Branching phosphate units | ~ -38 | |

| Q² | Middle groups in phosphate chains (Metaphosphate) | ~ -27 | |

| Q¹ | End groups in phosphate chains (Pyrophosphate) | ~ -10 | researchgate.net |

| Q⁰ | Isolated orthophosphate units | ~ -4.76 to 0 | nih.gov |

Electron Microscopy and Elemental Analysis of this compound Materials

Electron microscopy techniques are indispensable for visualizing the microstructure and determining the elemental composition of materials at high resolution. For this compound, these methods provide critical information on particle morphology, nanostructure, and elemental purity.

Scanning Electron Microscopy (SEM) is a fundamental tool for characterizing the surface topography and morphology of this compound materials. chalcogen.roresearchgate.netresearchgate.net This technique has been used to observe a variety of this compound structures, from nanoparticles and aggregates to crystalline coatings.

In studies of bio-inspired synthesis, SEM images showed that this compound often forms nano-agglomerates, with the size of these clusters being less than 3 µm. researchgate.net The morphology of barium hydrogen phosphate crystals has been shown to be influenced by the synthesis conditions, with observed shapes including dumbbell-shaped patterns and irregular spheres of different sizes. researchgate.net For instance, neodymium-doped this compound has been observed to have a flower-type morphology. worldscientific.com

When synthesized as nanoparticles under varying pH conditions, this compound materials exhibit distinct morphological features. chalcogen.roresearchgate.net SEM analysis of these nanoparticles often reveals them to be nano-agglomerates. researchgate.netresearchgate.net In other preparations, SEM has been used to identify plate-like or leaf-like crystal habits for barium orthophosphate, barium hydrogen phosphate, and barium pyrophosphate. google.com

SEM is also crucial for evaluating this compound coatings. For example, it has been used to assess the surface morphology of coatings on Ti6Al4V alloys, revealing homogenous structures. nih.gov In the quality control of phosphate conversion coatings, SEM is ideal for analyzing crystal morphology and coverage. thermofisher.com

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for detailed analysis of the internal structure and morphology of nanomaterials. nanoscience.commdpi.com For this compound, TEM is primarily used to characterize the size, shape, and arrangement of nanoparticles.

Studies on bio-inspired synthesized this compound nanoparticles revealed that the particles were predominantly irregular flakes with diameters ranging from 20 to 100 nm. chalcogen.roresearchgate.netresearchgate.net TEM analysis confirmed that these flakes were the primary morphology across samples prepared at different pH values. researchgate.netresearchgate.net In another study, TEM was used to analyze amorphous this compound precursors, showing them to consist of globular aggregates of porous, spherical nanoparticles. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org This high-resolution imaging is critical for understanding the initial stages of particle formation and growth. geochemicalperspectivesletters.org

TEM is also employed to characterize the nanostructure of this compound coatings and composites. For instance, in the development of nanostructured hydroxyapatite (B223615) coatings on porous barium titanate, TEM analysis confirmed that the hydroxyapatite coating had a crystallite size of 20–30 nm. scilit.com

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, is an analytical technique used for the elemental analysis of a sample. csinordic.comwikipedia.orgthermofisher.com It works by detecting the characteristic X-rays emitted from a material when bombarded by an electron beam, allowing for the identification and quantification of the elements present. wikipedia.org

In the characterization of this compound materials, EDX is routinely used to confirm the presence of barium (Ba), phosphorus (P), and oxygen (O) and to determine their relative ratios. researchgate.netgeochemicalperspectivesletters.orginfinite-science.de For example, in the synthesis of nanostructured this compound, EDX analysis was used to confirm a Ba:P ratio of 3:2, corresponding to the formation of Ba₃(PO₄)₂. researchgate.net Similarly, EDX point analysis of amorphous this compound precursors confirmed their composition to be Ba, P, and O. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org

EDX is also valuable for analyzing compositional changes in more complex systems. In a study on sintered 3D printed barium titanate composite scaffolds for bone repair, EDX mapping revealed a chemical change in the microstructure at higher sintering temperatures. infinite-science.de The analysis showed that barium and phosphorus were concentrated in lamellar structures, while calcium and titanium were found in a granular microstructure, suggesting an ion lattice exchange and the formation of this compound phases. infinite-science.de EDX analysis of calcium-deficient hydroxyapatite nanoparticles has also been performed to determine elemental composition. researchgate.net

Table 2: Summary of Electron Microscopy and EDX Findings for this compound

| Technique | Information Obtained | Observed Features in this compound | References |

|---|---|---|---|

| SEM | Surface morphology, topography, crystal habit | Nano-agglomerates (<3 µm), dumbbell-shapes, irregular spheres, flower-like structures, plate/leaf-like crystals | chalcogen.roresearchgate.netresearchgate.networldscientific.comgoogle.com |

| TEM | Nanostructure, particle size and shape, crystallinity | Irregular flakes (20-100 nm), globular aggregates of porous nanoparticles, nanocrystallites (20-30 nm) | chalcogen.roresearchgate.netresearchgate.netgeochemicalperspectivesletters.orggeochemicalperspectivesletters.orgscilit.com |

| EDX | Elemental composition, elemental mapping, stoichiometric ratios | Confirmation of Ba, P, O; Ba:P ratio of 3:2; elemental distribution in composites | researchgate.netgeochemicalperspectivesletters.orggeochemicalperspectivesletters.orginfinite-science.de |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. thermofisher.comcea.fr It is a crucial tool for understanding the surface chemistry of this compound, which is particularly important in applications like catalysis and biomaterials. google.com

XPS analysis of this compound involves irradiating the surface with X-rays and measuring the kinetic energy of emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its oxidation state. For this compound materials, high-resolution scans of the Ba 3d, P 2p, and O 1s core levels provide detailed chemical information.

In studies of vanadium this compound glasses, XPS measurements of the P 2p and O 1s core level spectra indicated the presence of P–O–P, P–O–V, and V–O–V structural bonds. researchgate.netulaval.ca The binding energy of the P 2p peak can shift depending on the local chemical environment. For example, a shift to lower binding energy in vanadium-containing glasses was attributed to an increase in the electronic state density around phosphorus atoms due to the formation of P-O-V bonds. ulaval.ca The P 2p spectra can be deconvoluted to identify different phosphate groups present on the surface. ulaval.ca

The Ba 3d region has well-separated spin-orbit components (Ba 3d₅/₂ and Ba 3d₃/₂). thermofisher.cn Analysis of the Ba 3d₅/₂ peak in barium vanadophosphate glasses, with binding energies around 780.0 eV, showed it could be deconvoluted into multiple components, indicating different chemical environments for the barium ions at the surface. ulaval.ca

XPS has also been used to determine the surface Ba:P molar ratio in this compound catalysts, which is critical for their catalytic performance. google.com The technique allows for the verification that the catalyst maintains its effectiveness even when the surface layer composition varies around the optimal ratio for the orthophosphate. google.com

Table 3: Common XPS Binding Energies for this compound Components

| Element/Orbital | Chemical State | Approximate Binding Energy (eV) | Reference |

|---|---|---|---|

| Ba 3d₅/₂ | Ba in BaO/BaCO₃ | 780.0 | thermofisher.cn |

| Ba 3d₅/₂ | Ba in Barium Vanadophosphate Glass | ~780.0 | ulaval.ca |

| P 2p | Phosphate Species | ~132-136 | researchgate.net |

| P 2p | P in Vanadium this compound Glass | ~133.4-133.7 | ulaval.ca |

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Neutron Scattering Techniques for this compound Characterization

Neutron scattering provides a powerful, non-destructive probe for condensed matter, offering unique advantages in studying materials like this compound due to the neutron's sensitivity to light elements, its deep penetration into materials, and its ability to probe both structure and dynamics.

Small Angle Neutron Scattering (SANS) is an essential technique for characterizing nanoscale structures and morphologies, such as those found in surfactant systems.

Research Findings: A SANS study was conducted on the lamellar structure of a bi-tail-type surfactant, barium ethyl(n-octyl)phosphate (Ba(EOP)₂), in heavy water (D₂O). The analysis of the SANS intensity spectra, based on a one-dimensional paracrystal model, revealed a distinct lamellar model where the ethyl and n-octyl chains are arranged in a closely packed, tail-to-tail fashion. This structure involves an alternating combination of the short and long n-alkyl chains. The formation of this tightly packed lamella is attributed to the strong coordination effect of the Ba²⁺ ion with the two phosphate (PO₄⁻) groups of the surfactant molecules. This finding was contrasted with the loosely packed lamellar model observed for a similar lithium-based surfactant, highlighting the critical role of the barium cation in dictating the supramolecular assembly.

| Parameter | Observation for Barium Ethyl(n-octyl)phosphate | Reference |

|---|---|---|

| Technique | Small Angle Neutron Scattering (SANS) | |

| System Studied | Barium ethyl(n-octyl)phosphate Ba(EOP)₂ in D₂O | |

| Observed Structure | Closely-packed lamellar structure | |

| Structural Model | Ethyl and n-octyl chains in a tail-to-tail arrangement, alternating short and long chains | |

| Driving Force | Coordination of Ba²⁺ with two PO₄⁻ groups |

Neutron Powder Diffraction (NPD) is a crucial technique for determining the precise crystal structure of materials, including the positions of atoms, site occupancies, and atomic displacement parameters (which describe atomic vibrations). scholarsresearchlibrary.com Unlike X-rays, neutrons are highly sensitive to the positions of lighter elements like oxygen in the presence of heavy atoms like barium, making NPD indispensable for accurately refining the structure of complex oxides. scholarsresearchlibrary.com

Research Findings: In a study on barium-diluted lead phosphate, (Pb₁₋ₓBaₓ)₃(PO₄)₂, NPD was employed to analyze the superposition of static monoclinic and rhombohedral phases that coexist due to barium-induced inhomogeneities. Using the Rietveld refinement technique on NPD data collected at various temperatures (8 K, 300 K, and 700 K), the crystal structure of a sample with a barium content of x = 0.08 was successfully refined. This analysis allows for a detailed understanding of the average atomic structure and how it evolves with temperature. NPD data is particularly suited for refining anisotropic atomic displacement parameters, which describe the non-uniform vibrations of atoms within the crystal lattice, providing a more detailed picture of the atomic environment than is often possible with X-ray diffraction alone. taylors.edu.my

Inelastic Neutron Scattering (INS) is a powerful method for investigating the dynamic processes in materials by measuring the energy and momentum exchanged between neutrons and the sample. This technique directly probes lattice vibrations (phonons) and other atomic or molecular motions, providing a complete picture of the phonon density of states. mdpi.com

While direct INS studies on pure this compound are not widely reported, the technique's application to related materials demonstrates its utility. For instance, INS has been used to study the vibrational spectra of various cation-exchanged clays, including those with barium, to understand the dynamics of interlayer water molecules. smartsociety.org In studies of other barium-containing compounds like BaFe₂As₂, INS measurements have provided extensive data on the temperature dependence of the phonon density of states, which is crucial for understanding structural and magnetic phase transitions. nih.gov For this compound, INS could be used to measure its phonon dispersion and density of states, providing valuable quantitative information about its thermodynamic properties, phase stability, and the vibrational modes of the phosphate groups.

Neutron Compton Scattering (NCS), also known as Deep Inelastic Neutron Scattering (DINS), is a technique that probes the momentum distribution of atoms within a material. akjournals.com By using high-energy epithermal neutrons, NCS provides access to mass-resolved nuclear mean kinetic energies and momentum distributions, which are fundamental properties related to the local potential energy surface and electronic environment of the atoms. akjournals.com

The application of NCS, often in conjunction with NPD and INS, has been shown to be critical in resolving fundamental questions about the ground-state structure of complex barium-containing oxides like barium zirconate (BaZrO₃). researchgate.net In that case, experimental results from NCS, NPD, and INS corroborated first-principles calculations to confirm a cubic ground-state structure. researchgate.net For this compound, NCS could similarly provide direct, mass-specific measurements of the momentum distributions for barium, phosphorus, and oxygen atoms. This information would offer a unique window into the quantum and electronic state of the constituent atoms, helping to validate theoretical models of its electronic structure and bonding.

Inelastic Neutron Scattering (INS) for this compound Dynamics

Thermal Analysis Methods for this compound

Thermal analysis techniques are used to measure changes in a material's physical and chemical properties as a function of temperature.

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis method that measures the change in mass of a sample as it is heated over time in a controlled atmosphere. It is widely used to determine the thermal stability, decomposition temperatures, and kinetics of degradation for materials like this compound.

Research Findings: Studies on this compound compounds reveal their thermal behavior. Anhydrous trithis compound (Ba₃(PO₄)₂) is thermally stable, showing little to no weight loss at lower temperatures. However, its hydrated forms and precursors like barium hydrogen phosphate (BaHPO₄) exhibit distinct decomposition steps. BaHPO₄ has been shown to decompose in the range of 355–400°C.

A detailed TGA study on manganese-doped this compound crystals with the formula (Mn₀.₁₀₂₂Ba₀.₈₉₇₈)₃(PO₄)₂·3H₂O identified a two-stage decomposition process. The first stage, occurring between 45°C and 127°C, corresponds to the loss of three molecules of crystalline water, resulting in an 8.12% weight loss. The second stage of decomposition occurs between 245°C and 400°C, involving the evolution of phosphorus pentoxide and a further weight loss of 21.89%. Above 400°C, the material shows thermal stability in its oxide state. The kinetics of these decomposition steps, including activation energy and reaction order, can be calculated from TGA data using models like the Coats-Redfern or Horowitz-Metzger equations, providing deeper insight into the degradation mechanism.

| Decomposition Stage | Temperature Range | Process | Experimental Weight Loss (%) |

|---|---|---|---|

| 1 | 45 - 127 °C | Loss of 3 H₂O molecules (Dehydration) | 8.12 |

| 2 | 245 - 400 °C | Evolution of Phosphorus Pentoxide | 21.89 |

| - | > 400 °C | Thermally stable oxide state | - |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for this compound Phase Transitions

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques used to investigate the thermal properties of materials, including phase transitions. filab.frworldoftest.com In DTA, the temperature difference between a sample and an inert reference material is measured as both are subjected to a controlled temperature program. filab.fr DSC, on the other hand, measures the difference in heat flow required to maintain the sample and reference at the same temperature. wikipedia.org Both methods can detect endothermic (heat-absorbing) and exothermic (heat-releasing) events associated with physical transformations such as melting, crystallization, and solid-state phase transitions. worldoftest.comcuni.cz

When a material undergoes a first-order phase transition, such as melting or a change in crystal structure, there is an associated absorption or release of heat (latent heat), which is observed as a distinct peak in the DTA or DSC curve. cuni.czlinseis.com Second-order transitions, like the glass transition, result in a change in heat capacity, which appears as a step or shift in the baseline of the DSC signal. wikipedia.orgcuni.cz These techniques are therefore essential for determining the temperatures at which phase changes occur and for studying the thermal stability of compounds like this compound. filab.fr

Research on the thermal behavior of barium phosphates reveals a range of phenomena depending on the specific composition and structure of the compound.

Barium Orthophosphate (Ba₃(PO₄)₂)

Studies on trithis compound (Ba₃(PO₄)₂) have indicated varied thermal characteristics. Some findings suggest that it exhibits a diffuse phase transition behavior. patsnap.com Other research indicates that pure barium orthophosphate does not undergo a ferroelastic phase transformation, in contrast to isostructural compounds like lead phosphate. arizona.edu Thermogravimetric analysis has shown that pure this compound single crystals are thermally stable up to 330°C. akjournals.comresearchgate.net

Other this compound Compounds

More distinct phase transitions have been documented in other this compound compounds. For instance, barium zirconium diorthophosphate (BaZr(PO₄)₂) undergoes a reversible, first-order phase transition from a monoclinic to a higher-temperature orthorhombic or hexagonal/trigonal structure. researchgate.netosti.gov DTA has identified this transition occurring at approximately 732-733 K (459-460°C) during heating, with the reverse transition observed at a slightly lower temperature upon cooling, around 710 K (437°C). osti.govresearchgate.net

Similarly, barium hafnium diorthophosphate (BaHf(PO₄)₂) displays a phase transition at about 791 K (518°C) on heating and 744 K (471°C) on cooling, as determined by thermal analysis. researchgate.net

This compound Glasses

DSC is also widely used to characterize amorphous this compound glasses. These analyses determine key thermal properties such as the glass transition temperature (Tg), the onset of crystallization temperature (Tx), and the peak crystallization temperature (Tc). acs.orgnih.gov For an undoped this compound glass host, DSC analysis identified a glass transition temperature (Tg) of 497°C and an onset of crystallization (Tx) at 645°C, indicating high thermal stability. acs.org The introduction of other oxides, such as in Mn²⁺/Nd³⁺-codoped this compound glasses, can influence these values. For example, a glass with 2 mol% MnO exhibited a Tg of 495°C and a Tx of 660°C. acs.org

The data below, compiled from various studies, summarizes the key thermal transitions observed in different this compound systems using DTA and DSC.

| This compound Compound | Thermal Event | Temperature (°C) | Temperature (K) | Technique | Reference |

|---|---|---|---|---|---|

| Barium Zirconium Diorthophosphate (BaZr(PO₄)₂) | Monoclinic to Orthorhombic Phase Transition (Heating) | ~459 | ~732 | DTA | osti.gov |

| Barium Zirconium Diorthophosphate (BaZr(PO₄)₂) | Orthorhombic to Monoclinic Phase Transition (Cooling) | ~437 | ~710 | DTA | osti.gov |

| Barium Hafnium Diorthophosphate (BaHf(PO₄)₂) | Phase Transition (Heating) | ~518 | ~791 | DTA | researchgate.net |

| Barium Hafnium Diorthophosphate (BaHf(PO₄)₂) | Phase Transition (Cooling) | ~471 | ~744 | DTA | researchgate.net |

| Undoped this compound Glass | Glass Transition (Tg) | 497 | 770 | DSC | acs.org |

| Undoped this compound Glass | Onset of Crystallization (Tx) | 645 | 918 | DSC | acs.org |

| 2 mol% MnO this compound Glass | Glass Transition (Tg) | 495 | 768 | DSC | acs.org |

| 2 mol% MnO this compound Glass | Onset of Crystallization (Tx) | 660 | 933 | DSC | acs.org |

Computational Modeling and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Barium Phosphate (B84403) Systems

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study various properties of barium phosphate compounds.

DFT calculations are employed to determine the most stable atomic arrangement (geometry optimization) and to analyze the electronic properties of this compound systems. For instance, in a study of the triclinic form of barium dihydrogenomonophosphate, Ba(H2PO4)2, the geometry was optimized using the B3LYP/LanL2DZ level of theory. biointerfaceresearch.comresearchgate.net The optimized structural parameters were found to be in good agreement with experimental data obtained from X-ray diffraction. biointerfaceresearch.comresearchgate.netresearchgate.net The zero-point energy of the optimized structure was calculated to be -642.5367 Hartree. biointerfaceresearch.com

The electronic structure analysis often involves examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbitals are critical for understanding chemical reactivity. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.com For Ba(H2PO4)2, the HOMO-LUMO properties have been determined and discussed, providing insights into the charge transfer within the molecule. biointerfaceresearch.comresearchgate.netresearchgate.net In a study of an iron(III) porphyrin complex, the HOMO-LUMO energy gap was calculated to be 0.9042 eV at the B3LYP/6-311G(d,p) level, indicating a small gap which can be attributed to the presence of a conjugated system complexed with the metal. physchemres.org For other phosphate compounds, such as Ca(H2PO4)2·H2O, the HOMO-LUMO band gap was estimated at 5.113 eV, suggesting good stability. researchgate.net

Table 1: Selected DFT-Calculated Parameters for Phosphate Compounds

| Compound | DFT Method/Basis Set | Calculated Property | Value | Reference |

|---|---|---|---|---|

| Ba(H2PO4)2 | B3LYP/LanL2DZ | Optimized Zero-Point Energy | -642.5367 Hartree | biointerfaceresearch.com |

| Ca(H2PO4)2·H2O | B3LYP/6-311+G(2d,p) | HOMO-LUMO Band Gap | 5.113 eV | researchgate.net |

| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | HOMO-LUMO Energy Gap | 0.9042 eV | physchemres.org |

DFT calculations are also used to compute the harmonic vibrational frequencies of this compound compounds. These theoretical frequencies are then compared with experimental data from infrared (IR) and Raman spectroscopy to assign the observed vibrational bands to specific atomic motions. biointerfaceresearch.comresearchgate.netacs.org For Ba(H2PO4)2, the vibrational frequencies were calculated using the B3LYP/LanL2DZ method. biointerfaceresearch.comresearchgate.netresearchgate.net The theoretical IR and Raman spectra were constructed and showed good agreement with the experimental spectra, allowing for a detailed assignment of the vibrational modes of the H2PO4- anion. biointerfaceresearch.comresearchgate.net The vibrational analysis for Ba(H2PO4)2 was based on a factor group analysis in the Ci group. biointerfaceresearch.comresearchgate.net

In a broader context, DFT has been used to simulate the IR and Raman spectra of phosphate species adsorbed on various surfaces, such as ceria nanoparticles. acs.org These simulations help in identifying the coordination and structure of adsorbed phosphates by predicting their characteristic vibrational fingerprints. acs.org For example, in the study of laueite, a phosphate mineral, Raman bands at 1086 and 1167 cm⁻¹ were attributed to both HOP and P=O antisymmetric stretching vibrations. ufop.br

The electronic band structure and optical properties of this compound materials are key to their potential applications in optoelectronics. DFT calculations are used to predict these properties. Studies on Ba3(PO4)2 have been performed to investigate its band structure for photocatalytic applications. researchgate.netscilit.com The band gap energy of synthesized Ba3(PO4)2 microstructures was found to be 3.60 eV for the rhombohedral phase. researchgate.net For other related phosphate compounds like LiBaPO4, DFT calculations revealed an insulating direct band gap of 4.62 eV for the monoclinic phase and a semiconducting indirect band gap of 1.12 eV for the trigonal phase. researchgate.net The optical properties, including the dielectric function, refractive index, and optical conductivity, have also been described for these materials. researchgate.net DFT calculations on BaF2, for comparison, have also been used to analyze its electronic structure and identify interband transitions observed in spectroscopic experiments. mtu.edu

DFT calculations are instrumental in understanding the adsorption of phosphate species on various material surfaces, which is crucial for applications such as catalysis and environmental remediation. While studies specifically on this compound surfaces are limited, research on other materials provides valuable insights into the methodology and potential mechanisms.

For example, the adsorption of phosphate on goethite surfaces has been studied extensively. nih.govacs.org DFT-calculated adsorption energies and charge density redistributions for various phosphate surface complexes on different facets of goethite are consistent with experimental trends. nih.govacs.org Similarly, the adsorption of phosphate on a hydroxylated α-SiO2 surface was found to be an exothermic process with a calculated adsorption energy of 317.657 kJ/mol. researchgate.net DFT has also been used to study the adsorption of dodecyl phosphoric acid on kaolinite (B1170537) surfaces, showing that the adsorption energy is much stronger on the (001) surface than on the (001̅) surface. journalssystem.com In the context of barium-containing surfaces, the adsorption of lauryl phosphate on barite (BaSO4) has been investigated, indicating that lauryl phosphate species can replace water and adsorb at the barite surface. mdpi.com The interaction energy calculations suggested that chemisorption is a likely mechanism at alkaline pH. mdpi.com

Table 2: DFT-Calculated Adsorption Energies of Phosphate on Different Surfaces

| Adsorbate | Surface | Adsorption Energy (kJ/mol) | Key Finding | Reference |

|---|---|---|---|---|

| Phosphate (H2PO4-) | Hydroxylated α-SiO2 | 317.657 | Exothermic chemical adsorption. | researchgate.net |

| Dodecyl phosphoric acid | Kaolinite (001) | Stronger than on (001̅) surface | Surface-specific adsorption strength. | journalssystem.com |

| Phosphate | Goethite | Varies with pH and surface facet | pH-dependent competitive adsorption with silicate. | nih.govacs.org |

| Lauryl phosphate | Barite (BaSO4) | Favorable compared to water | Potential for chemisorption. | mdpi.com |

Band Structure and Optical Property Predictions for this compound

Ab Initio Molecular Dynamics Simulations of this compound Systems

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first principles (i.e., from the electronic structure) at each time step of a molecular dynamics simulation. This method provides a detailed picture of the dynamic behavior of materials, including vibrational dynamics, diffusion, and reaction mechanisms.

While specific AIMD studies on this compound are not widely reported in the reviewed literature, the methodology has been applied to various phosphate-containing systems, offering a framework for how this compound might be investigated. For instance, AIMD simulations have been used to study the hydration and vibrational dynamics of the phosphate ion (PO4³⁻) in water. researchgate.netaip.org These studies provide insights into the solvation shell structure and the influence of the aqueous environment on the phosphate group's vibrations. researchgate.netaip.org

AIMD has also been employed to investigate proton mobility in phosphate-based materials, such as in CsH2PO4, where the simulations revealed the coexistence of cationic (H4PO4+) and anionic (H2PO4-) phosphate species. nih.gov Furthermore, AIMD has been used to simulate tribochemical reactions involving phosphorus additives at iron interfaces, elucidating the decomposition mechanisms of phosphate esters under tribological stress. mdpi.comchemrxiv.org These examples highlight the potential of AIMD to unravel complex dynamic processes in this compound systems, such as ion transport in solid electrolytes or surface reactions in catalytic applications.

Thermodynamic Modeling of Phase Equilibria in Barium Oxide–Phosphorus Pentoxide Systems

Thermodynamic modeling is essential for understanding the phase relationships in the BaO–P2O5 system, which is fundamental for the synthesis and processing of this compound glasses and ceramics. These models are used to construct phase diagrams and predict the formation of stable crystalline compounds.

The Shakhmatkin and Vedishcheva thermodynamic model of associated solutions (SVTD) has been applied to the BaO–P2O5 glass system. d-nb.info This model uses the Gibbs energies of pure crystalline compounds as input parameters to calculate the equilibrium composition of the system. d-nb.info The stable crystalline compounds identified in the BaO–P2O5 phase diagram and considered in the modeling include 4BaO·P2O5, 3BaO·P2O5, 2BaO·P2O5, BaO·P2O5, and 3BaO·2P2O5. researchgate.net Some models also include BaO·2P2O5, which is available in thermodynamic databases. d-nb.info

Table 3: Crystalline Compounds in the BaO–P₂O₅ System

| Compound Formula | Molar Ratio (BaO:P₂O₅) | Common Abbreviation | Reference |

|---|---|---|---|

| 4BaO·P₂O₅ | 4:1 | B4P | d-nb.info |

| 3BaO·P₂O₅ | 3:1 | B3P | d-nb.info |

| 2BaO·P₂O₅ | 2:1 | B2P | d-nb.info |

| BaO·P₂O₅ | 1:1 | BP | d-nb.info |

| 3BaO·2P₂O₅ | 3:2 | B3P2 | |

| BaO·2P₂O₅ | 1:2 | BP2 | d-nb.info |

Force Field Development for Molecular Simulations of Barium Phosphates

The development of accurate force fields is a foundational requirement for conducting molecular dynamics (MD) simulations to investigate the material properties, structural dynamics, and behavior of crystalline and amorphous this compound at an atomic level. While dedicated, publicly available force fields specifically parameterized for this compound (Ba₃(PO₄)₂) are not prominent in the literature, the methodology for their development follows established practices for ionic and ceramic materials. nih.govrandallcygan.com

The primary approach for simulating such systems involves the use of pair potentials to describe the interatomic interactions. openkim.org For ionic compounds like this compound, the potential energy is typically partitioned into long-range electrostatic (Coulombic) interactions and short-range terms that model Pauli repulsion and van der Waals attractions. openkim.org

A commonly employed potential for these short-range interactions is the Buckingham potential. researchgate.netlammpstube.com The total interatomic potential, often referred to as the Coulomb-Buckingham potential, can be expressed as:

Where:

The first term represents the Coulombic interaction between ions i and j with charges qᵢ and qⱼ over a distance rᵢⱼ.

The second and third terms form the Buckingham potential. lammpstube.com

Aexp(-r/ρ) describes the short-range Pauli repulsion due to the overlap of electron shells. lammpstube.com

-C/r⁶ describes the attractive van der Waals dispersion forces (dipole-dipole and dipole-quadrupole interactions). lammpstube.com

A, ρ, and C are empirical parameters specific to each pair of interacting ions (e.g., Ba-O, P-O, O-O).

The development of a robust force field for this compound would involve the determination of these parameters (A, ρ, C) for all relevant ion pairs. This parameterization is typically achieved by fitting the potential to reproduce a set of known physical properties from either experimental data or high-level quantum mechanical calculations. nih.govnist.gov The target data often includes:

Crystal lattice parameters and cell volume. materialsproject.org

Elastic constants.

Phonon frequencies.

Cohesive energy.

For enhanced accuracy, especially in capturing dielectric properties, polarizability effects can be included through the use of a shell model. nih.gov In this model, an ion is represented by a massive core and a massless shell connected by a spring. This approach has been successfully applied to simulations of other phosphate-based glasses, such as those in the P₂O₅-CaO-Na₂O system. nih.gov The development process involves fitting the core-shell parameters alongside the Buckingham parameters to match experimentally determined properties. nih.gov The transferability of such potentials allows for the simulation of a wide range of compositions and phases, including crystalline structures, amorphous glasses, and their surfaces. randallcygan.com

Advanced Applications in Materials Science and Engineering

Luminescent Materials and Phosphors Based on Barium Phosphate (B84403)

Phosphate-based compounds are recognized as excellent hosts for luminescent materials because of their high physical and chemical stability, potential for high brightness, and suitability for low-temperature synthesis methods. ijrar.org Barium phosphates, in particular, serve as a robust matrix for doping with rare-earth elements to create phosphors with tailored optical properties for next-generation lighting and display technologies. ijrar.orgrhhz.net

The luminescence of barium phosphate-based materials is typically induced by doping the host lattice with specific rare-earth ions, which act as luminescence centers. The choice of the dopant ion determines the color of the light emitted.

Europium (Eu²⁺/Eu³⁺) Doping: Doping with divalent europium (Eu²⁺) is common for generating light in the yellow to blue-green region of the spectrum. For instance, a novel calcium this compound, Ca₆BaP₄O₁₇, when doped with Eu²⁺, exhibits strong yellow emission with a peak at 553 nm under UV to blue light excitation. capes.gov.brrsc.org In other hosts, such as BaZn₂(PO₄)₂, trivalent europium (Eu³⁺) doping can produce orange-red light, with characteristic emission peaks at 592 nm, 616 nm, 654 nm, and 700 nm when excited at 395 nm. researchgate.net

Dysprosium (Dy³⁺) Doping: Dysprosium (Dy³⁺) is a versatile dopant used to generate white light because it has two primary emission bands: a blue emission around 484 nm and a yellow emission around 575 nm. researchgate.net In BaZn₂(PO₄)₂ glass-ceramic phosphors, Dy³⁺ doping can result in cold white light emission. researchgate.net By co-doping with other ions like Eu³⁺, the final color output can be precisely tuned. researchgate.net Similarly, Dy³⁺-doped barium tungstate (B81510) phosphate phosphors show potential as blue-green luminescent materials for white LEDs. scirp.org

Terbium (Tb³⁺) and Cerium (Ce³⁺) Co-doping: Terbium (Tb³⁺) is known for its strong green emission. However, its absorption of near-UV light is often weak. iphy.ac.cn To overcome this, a sensitizer (B1316253) ion like cerium (Ce³⁺) is co-doped into the this compound host. The Ce³⁺ ion efficiently absorbs near-UV energy and then transfers it to the Tb³⁺ ion, significantly enhancing the green emission. iphy.ac.cn In barium pyrophosphate (Ba₂P₂O₇), co-doping with Ce³⁺ and Tb³⁺ allows for the emission color to be tuned from blue to green by adjusting the dopant concentrations. iphy.ac.cniphy.ac.cn

Neodymium (Nd³⁺) Doping: Neodymium (Nd³⁺) is another rare-earth element used as a co-dopant to enhance luminescence properties. In Ba₄Al₁₄O₂₅:Eu²⁺ phosphors, co-doping with Nd³⁺ has been shown to improve both the luminescence intensity and the persistence of the afterglow. researchgate.net

The table below summarizes the properties of various rare-earth doped this compound-based phosphors.

| Host Material | Dopant(s) | Excitation Wavelength (nm) | Emission Peak(s) (nm) | Emitted Color |

| Ca₆BaP₄O₁₇ | Eu²⁺ | UV to Blue | 553 | Yellow |

| BaZn₂(PO₄)₂ | Eu³⁺ | 395 | 592, 616, 654, 700 | Orange-Red |

| BaZn₂(PO₄)₂ | Dy³⁺ | 350 | 484, 575 | Cold White |

| Ba₂P₂O₇ | Ce³⁺, Tb³⁺ | 315 | 348 (Ce³⁺), 545 (Tb³⁺) | Blue to Green |

| Ba₄Al₁₄O₂₅ | Eu²⁺, Nd³⁺ | 362 | 480-520 | Green |

The performance of rare-earth doped phosphors relies on efficient energy absorption and transfer. scribd.com In co-doped systems, a sensitizer absorbs energy and transfers it to an activator, which then emits light. iphy.ac.cn

The primary mechanism for this energy transfer can be an exchange interaction or an electric multipolar interaction. iphy.ac.cn The type of interaction can be identified by analyzing the photoluminescence spectra and decay curves. For instance, in Ce³⁺/Tb³⁺ co-doped barium pyrophosphate (BPO), the energy transfer from the Ce³⁺ sensitizer to the Tb³⁺ activator is governed by a dipole-dipole interaction. iphy.ac.cniphy.ac.cn The critical distance for this energy transfer, which is the distance at which the probability of transfer equals the probability of radiative emission by the sensitizer, was calculated to be 25.86 Å, with an energy transfer efficiency reaching up to 85%. iphy.ac.cniphy.ac.cn

In a Ba₃LaNa(PO₄)₃F host co-doped with Eu²⁺ and Tb³⁺, the energy transfer mechanism from Eu²⁺ to Tb³⁺ was identified as a dipole-quadrupole interaction, as described by the Inokuti-Hirayama (I-H) model. acs.org This efficient energy transfer results in more intense absorption in the near-UV range and stronger green emission from Tb³⁺ compared to phosphors doped only with Tb³⁺. acs.org

Concentration quenching is a phenomenon where the luminescence intensity decreases after the dopant concentration exceeds an optimal value. This is often due to energy transfer between similar ions until the energy is lost to a quenching site. researchgate.net In Dy³⁺-doped BaZn₂(PO₄)₂ phosphors, the concentration quenching mechanism is attributed to dipole-dipole interactions among the Dy³⁺ ions. researchgate.net

The tunable emission colors and high efficiency of rare-earth doped this compound phosphors make them promising candidates for solid-state lighting (SSL), particularly for phosphor-converted white light-emitting diodes (pc-WLEDs). ijrar.org The goal is to develop phosphors that can be efficiently excited by near-UV or blue LED chips to produce high-quality white light. ijrar.orgacs.org

Several this compound-based phosphors have been successfully integrated into prototype WLEDs:

A white LED fabricated using a blue InGaN chip and a yellow-emitting Ca₆BaP₄O₁₇:Eu²⁺ phosphor achieved a luminous efficacy of 31 lm W⁻¹ and a color-rendering index (CRI) of 78. capes.gov.brrsc.org

A more advanced WLED was created by combining a blue-green emitting Ca₆BaP₄O₁₇:Ce³⁺,Si⁴⁺ phosphor, a yellow-emitting Ca₆BaP₄O₁₇:Eu²⁺, and a red-emitting CaAlSiN₃:Eu²⁺ phosphor with a near-UV LED chip. This combination resulted in a high-quality white light source with a luminous efficacy of 45 lm W⁻¹ and an excellent CRI of 93. rsc.org

BPO:Ce³⁺, Tb³⁺ phosphors are considered promising green-emitting materials for near-UV WLEDs due to their strong excitation in the 320-430 nm range, which matches commercial n-UV LED chips, and their excellent thermal stability. iphy.ac.cniphy.ac.cnacs.org

These findings demonstrate the significant potential of this compound phosphors for use in general illumination and advanced display technologies, offering high efficiency and superior color quality. ijrar.org

Luminescence Mechanisms and Energy Transfer Processes in this compound Phosphors

Catalysis and Catalytic Supports Using this compound

Beyond optics, this compound materials are emerging as effective heterogeneous catalysts and catalytic supports in organic synthesis. Their use is being explored as a more environmentally friendly and efficient alternative to traditional homogeneous catalysts. rhhz.net The incorporation of transition metals into phosphate frameworks can create materials with shape-selective redox catalytic properties, similar to zeolites. csulb.edu

This compound in various forms, including nanopowders and thin films, has demonstrated catalytic activity in several organic reactions. As heterogeneous catalysts, they offer advantages such as ease of separation from the reaction mixture, potential for recycling, and improved process efficiency. rhhz.netrushim.ru

Nanoparticle Catalysts: this compound (Ba₃(PO₄)₂) nanopowder, synthesized via a simple precipitation method, has been successfully used as an efficient and recyclable catalyst for the one-pot synthesis of 1-amidoalkyl-2-naphthol derivatives. This multi-component condensation reaction proceeds in high yields, showcasing the potential of this compound nanoparticles in facilitating complex organic transformations. rhhz.net

Thin-Film Photo-electrocatalysts: Thin films of barium hydrogen phosphate (BaHPO₄) have been prepared by electrodeposition on conductive substrates. These films function as photo-electrocatalysts for the degradation of organic pollutants, indicating their potential application in environmental remediation. researchgate.net